molecular formula C21H15N3O3S B6121770 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-nitrobenzamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-nitrobenzamide

Cat. No. B6121770
M. Wt: 389.4 g/mol
InChI Key: WKKZSXFANQCTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-nitrobenzamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-EG6 is a fluorescent probe that can be used for imaging and detecting biological molecules and structures.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-nitrobenzamide has been widely used in scientific research for imaging and detecting biological molecules and structures. It has been used for fluorescence imaging of cells, tissues, and organs. This compound can selectively bind to proteins, DNA, and RNA, making it a useful tool for studying biological processes such as protein-protein interactions, DNA-protein interactions, and RNA localization. This compound has also been used for detecting amyloid fibrils in Alzheimer's disease and prion diseases.

Mechanism of Action

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-nitrobenzamide works by binding to biological molecules and structures through its benzothiazole and nitrobenzamide groups. The fluorescence of this compound is sensitive to the microenvironment of the binding site, which allows for the detection of changes in the conformation, localization, and interaction of biological molecules. The mechanism of action of this compound has been studied using computational simulations and experimental methods.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal interference with biological processes. It does not affect the viability or function of cells and tissues. This compound has been used for live-cell imaging and has been shown to have minimal photobleaching and phototoxicity. This compound has also been used for in vivo imaging of small animals and has been shown to have good tissue penetration and stability.

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-nitrobenzamide has several advantages for lab experiments, including its high selectivity and sensitivity, low toxicity, and ease of use. It can be used for a wide range of applications, including fluorescence imaging, protein detection, and disease diagnosis. However, this compound has some limitations, including its cost, availability, and potential for off-target effects. It is important to use this compound with caution and to validate its specificity and sensitivity for each application.

Future Directions

There are several future directions for N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-nitrobenzamide research, including the development of new derivatives with improved properties, the application of this compound for clinical diagnosis and therapy, and the integration of this compound with other imaging and detection technologies. This compound has the potential to revolutionize the field of biological imaging and detection and to contribute to the understanding and treatment of various diseases.

Synthesis Methods

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-nitrobenzamide can be synthesized using a multi-step process involving the reaction of 2-aminobenzothiazole with 2-bromo-4-methylacetophenone to form intermediate compounds. The final product is obtained by reacting the intermediate compound with 3-nitrobenzoyl chloride and triethylamine. The synthesis method has been optimized to yield high purity this compound with good yield.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c1-13-16(21-23-18-9-2-3-11-19(18)28-21)8-5-10-17(13)22-20(25)14-6-4-7-15(12-14)24(26)27/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKZSXFANQCTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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